![molecular formula C14H9FN4O2 B1228826 2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1228826.png)
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored the synthesis of related oxadiazole derivatives, indicating methods for creating functionalized benzamide compounds, which may be applicable to the synthesis of 2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (Bondock, Adel, & Etman, 2016).
- Characterization and Structure Analysis : Studies on similar compounds have employed techniques like NMR, FT-IR, and LC-MS for characterization, which are crucial for understanding the structural and chemical properties of such benzamide derivatives (Achugatla, Ghashang, & Guhanathan, 2017).
Applications in Medicinal Chemistry
- Antioxidant Activity : Certain benzamide oxadiazole compounds have demonstrated significant antioxidant activity, suggesting potential therapeutic applications for related compounds (Bondock, Adel, & Etman, 2016).
- Anticancer Potential : Research has indicated the potential of oxadiazole derivatives in anticancer treatments, offering insights into the therapeutic possibilities of similar benzamide compounds (Vaidya et al., 2020).
Material Science and Other Applications
- Organic Light Emitting Diodes (OLEDs) : Studies have explored the use of oxadiazole derivatives in enhancing the efficiency of OLEDs, indicating potential applications in electronic devices (Oyston et al., 2005).
- Sensor Technology : Oxadiazole derivatives have been investigated as fluorescence sensors for detecting specific ions, suggesting possible use in analytical and environmental monitoring applications (Zheng et al., 2013).
properties
Product Name |
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
---|---|
Molecular Formula |
C14H9FN4O2 |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H9FN4O2/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) |
InChI Key |
KPHQVMAYLOKTSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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